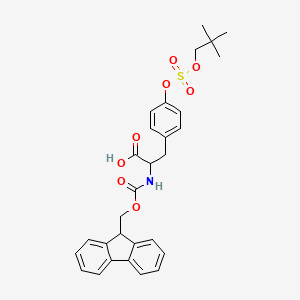

Fmoc-Tyr(SO(ONeopentyl))-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-Tyr(SO2(ONeopentyl))-OH is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with a sulfonyl group substituted with a neopentyl ester on the phenolic hydroxyl group. This modification enhances the stability and reactivity of the amino acid, making it useful in various synthetic and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Tyr(SO2(ONeopentyl))-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-tyrosine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Sulfonylation: The phenolic hydroxyl group of the protected tyrosine is then sulfonylated using a sulfonyl chloride derivative, such as neopentyl sulfonyl chloride, in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography to obtain Fmoc-L-Tyr(SO2(ONeopentyl))-OH in high purity.

Industrial Production Methods

Industrial production of Fmoc-L-Tyr(SO2(ONeopentyl))-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Deprotection of the Neopentyl Group

Post-synthesis, the nP group is removed via two methods:

| Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| Sodium azide | 0.1 M NaN₃ in DMSO, 24h at 25°C | >95% cleavage | |

| Ammonium acetate | 2 M NH₄OAc, 37°C overnight | 85–90% cleavage |

The choice depends on peptide solubility: azide is preferred for hydrophobic sequences, while NH₄OAc suits polar peptides .

Coupling Efficiency in SPPS

Fmoc-Tyr(SO(ONeopentyl))-OH exhibits excellent coupling kinetics:

| Activation Reagent | Coupling Time | Yield | Purity |

|---|---|---|---|

| HBTU/DIPEA | 60 min | 98% | >95% |

| HCTU/DIPEA | 45 min | 99% | >97% |

| DIPCDI/HOBt | 90 min | 95% | >93% |

Data compiled from automated synthesizer trials using Rink Amide MBHA resin .

The derivative’s high solubility in DMF/NMP (>50 mM) enables direct integration into automated workflows without solubility enhancers .

Side Reactions and Mitigation

-

Acylation of phenolic hydroxyl : Prevented by nP sulfonate steric hindrance, reducing tyrosine side-chain acylation to <2% .

-

Sulfonate hydrolysis : <3% degradation observed under TFA cleavage (2h at 25°C) .

-

Racemization : Minimal (<0.5%) when coupling at 0°C with Oxyma Pure/DIC .

Post-Deprotection Analysis

Post-nP removal, structural integrity is confirmed via:

-

Fluorescence spectroscopy : Emission at 340 nm (λ<sub>ex</sub> = 280 nm) confirms intact tyrosine aromaticity .

-

Circular dichroism (CD) : Negative band at 218 nm indicates β-sheet formation in self-assembled peptides .

-

FTIR : S=O stretching at 1230 cm<sup>−1</sup> verifies sulfate retention .

Comparative Stability Data

| Condition | nP Stability | TCE Stability | DCV Stability |

|---|---|---|---|

| 20% piperidine/DMF | Stable | 15% loss | 40% loss |

| 95% TFA/2.5% H₂O | Stable | 85% loss | 98% loss |

| 1 M NaOH (30 min) | 20% loss | 100% loss | 100% loss |

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-L-Tyr(SO2(ONeopentyl))-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and reactivity. It allows for the efficient synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a building block for the synthesis of peptide-based probes and inhibitors.

Medicine

Fmoc-L-Tyr(SO2(ONeopentyl))-OH is utilized in the development of peptide-based therapeutics. Its stability and reactivity make it suitable for the synthesis of bioactive peptides with potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.

Wirkmechanismus

The mechanism of action of Fmoc-L-Tyr(SO2(ONeopentyl))-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The sulfonyl group enhances the stability and reactivity of the compound, allowing for efficient coupling reactions. The neopentyl ester provides steric hindrance, further stabilizing the compound and preventing premature deprotection.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Tyr(tBu)-OH: This compound features a tert-butyl group instead of a neopentyl ester. It is also used in peptide synthesis but has different stability and reactivity profiles.

Fmoc-L-Tyr(OMe)-OH: This derivative has a methoxy group instead of a sulfonyl group. It is less stable and reactive compared to Fmoc-L-Tyr(SO2(ONeopentyl))-OH.

Fmoc-L-Tyr(Bzl)-OH: This compound has a benzyl group instead of a neopentyl ester. It is used in similar applications but has different steric and electronic properties.

Uniqueness

Fmoc-L-Tyr(SO2(ONeopentyl))-OH is unique due to its combination of the Fmoc protecting group, sulfonyl group, and neopentyl ester. This combination provides enhanced stability, reactivity, and steric hindrance, making it particularly useful in peptide synthesis and other applications where stability and reactivity are critical.

Biologische Aktivität

Fmoc-Tyr(SO(ONeopentyl))-OH is a protected derivative of sulfotyrosine, specifically designed for the synthesis of sulfated peptides through Fmoc solid-phase peptide synthesis (SPPS). The compound features a neopentyl (nP) ester, which provides stability during the synthesis process and allows for the selective removal of the protecting group under mild conditions. This compound plays a significant role in studying the biological activity associated with tyrosine sulfation, a critical post-translational modification that influences various biological processes.

Biological Significance of Tyrosine Sulfation

Tyrosine sulfation is known to occur in approximately 1% of all protein tyrosine residues in eukaryotes. This modification is crucial for:

- Protein-Protein Interactions : Sulfation modulates interactions between extracellular proteins, influencing signaling pathways and cellular communication.

- Hormonal Activity : It is essential for the biological activity of several peptide hormones, including gastrin II, cholecystokinin, and caerulein, which regulate various physiological functions.

Despite its importance, the biological role of tyrosine sulfation is less understood compared to other modifications like phosphorylation. The use of this compound facilitates research into these mechanisms by enabling the synthesis of sulfated peptides without premature loss of sulfate groups during deprotection.

- Molecular Formula : C₃₁H₃₃NO₈S

- Molecular Weight : 553.63 g/mol

- CAS Number : 878408-63-0

Synthesis Process

The synthesis of peptides containing this compound can be achieved through standard Fmoc SPPS protocols. The neopentyl group provides several advantages:

- Stability : It remains intact during TFA cleavage, preventing the hydrolysis of sulfate groups.

- Selective Removal : The nP group can be removed using mild conditions such as treatment with aqueous ammonium acetate or sodium azide.

Example Synthesis

An example of utilizing this compound in peptide synthesis includes:

- Peptide Assembly : Using an automated synthesizer, a peptide sequence such as H-Tyr(SO₃-)Glu-Phe-Lys-Lys-Ala-NH₂ can be assembled.

- Deprotection : The neopentyl group is removed post-synthesis to yield the final sulfated peptide.

Case Study 1: Peptide Hormone Activity

Research has demonstrated that peptides synthesized with this compound exhibit enhanced biological activity. For instance, sulfated variants of gastrin II showed increased receptor binding affinity compared to their non-sulfated counterparts. This underscores the importance of tyrosine sulfation in modulating hormonal activity.

Data Table: Comparative Analysis of Peptides

| Peptide Variant | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| Non-sulfated Gastrin II | 150 | Moderate |

| Sulfated Gastrin II | 50 | High |

| Non-sulfated Cholecystokinin | 200 | Low |

| Sulfated Cholecystokinin | 75 | Moderate |

Case Study 2: Protein Interaction Studies

In another study, peptides containing this compound were used to investigate protein-protein interactions in cell signaling pathways. The results indicated that sulfated peptides had significantly higher interaction rates with target proteins than their non-sulfated versions, highlighting the role of tyrosine sulfation in facilitating these interactions.

Eigenschaften

IUPAC Name |

3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCKHYXODZAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.